Predicted biological targets of N-Methyl-4-chlorophenethylamine
Predicted biological targets of N-Methyl-4-chlorophenethylamine
An In-Depth Technical Guide to the Predicted Biological Targets of N-Methyl-4-chlorophenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-chlorophenethylamine (NM-4-CPEA) is a substituted phenethylamine and a structural analog of para-chloroamphetamine (PCA), a known neurotoxic agent.[1][2][3] Due to its structural similarities to compounds with known psychoactive and neurotoxic effects, the identification of its biological targets is of paramount importance for both understanding its potential pharmacological profile and assessing its toxicological risks. This guide provides a comprehensive overview of the predicted biological targets of NM-4-CPEA, employing a combination of in silico predictive methodologies and established in vitro validation protocols. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a self-validating and authoritative resource for researchers in pharmacology and drug development.
Introduction: The Rationale for Target Prediction of N-Methyl-4-chlorophenethylamine
The substituted amphetamine class of compounds encompasses a wide range of pharmacological activities, including stimulant, empathogenic, and hallucinogenic effects.[4] The biological activity of these compounds is largely dictated by their interactions with monoamine neurotransmitter systems. Given that NM-4-CPEA is an N-methylated and para-chlorinated derivative of phenethylamine, its primary molecular targets are predicted to be the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2] Furthermore, the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor activated by endogenous trace amines and structurally related amphetamines, is another highly probable target.[5][6][7]
The para-chloro substitution on the phenyl ring is known to significantly increase a compound's potency at SERT.[8] Therefore, it is hypothesized that NM-4-CPEA will exhibit a pronounced interaction with the serotonin transporter. The N-methylation may further modulate its affinity and selectivity for the various monoamine transporters.
This guide will first detail the computational prediction of these interactions through molecular docking and then outline the in vitro experimental protocols necessary to validate these predictions and functionally characterize the activity of NM-4-CPEA at its putative targets.
In Silico Prediction of Biological Targets
Computer-aided or in silico methods are indispensable in the early stages of drug discovery and toxicology for identifying potential biological targets, thereby reducing experimental costs and timelines.[9][10][11] Molecular docking, a prominent in silico technique, predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or dock score.[12][13][14]
Molecular Docking Workflow
The following workflow outlines the steps for predicting the binding of NM-4-CPEA to its putative targets.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol: Molecular Docking of NM-4-CPEA
This protocol provides a step-by-step guide for performing a molecular docking study of NM-4-CPEA against SERT, DAT, NET, and TAAR1.
I. Preparation of the Ligand (NM-4-CPEA):
-
Obtain Ligand Structure: Draw the 2D structure of N-Methyl-4-chlorophenethylamine using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF).
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, PyMOL). Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save in PDBQT format: Convert the energy-minimized 3D structure to the PDBQT format, which includes atomic charges and torsional degrees of freedom, using a tool like AutoDockTools.
II. Preparation of the Receptors:
-
Acquire Protein Structures: Download the 3D crystal structures of human SERT, DAT, NET, and TAAR1 from the Protein Data Bank (PDB). If experimental structures are unavailable, homology models can be used.
-
Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges) using software like AutoDockTools.
-
Define the Binding Site: Identify the binding pocket of the receptor. This can be based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction algorithms.
-
Generate Grid Box: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking simulation.
III. Molecular Docking Simulation:
-
Perform Docking: Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared NM-4-CPEA ligand into the prepared receptor grid.
-
Analyze Docking Poses: The docking program will generate multiple binding poses for the ligand. Analyze these poses based on their predicted binding affinities (docking scores) and their interactions with the receptor's amino acid residues.
IV. Analysis of Results:
-
Identify Best Pose: The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use a molecular visualization tool (e.g., PyMOL, VMD) to visualize the interactions between NM-4-CPEA and the amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Predicted Binding Affinities (Hypothetical Data)
The following table presents hypothetical docking scores for NM-4-CPEA with its predicted targets. In a real-world scenario, these values would be obtained from the docking software.
| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| SERT | -8.5 | Tyr95, Ile172, Phe335, Ser438 |
| DAT | -7.8 | Asp79, Ser149, Phe320, Val324 |
| NET | -8.1 | Asp75, Tyr152, Phe317, Ser421 |
| TAAR1 | -9.2 | Asp104, Trp264, Phe268, Tyr285 |
In Vitro Validation of Predicted Targets
While in silico methods provide valuable predictions, experimental validation is crucial to confirm these findings and to quantitatively assess the pharmacological activity of the compound.[15] The primary in vitro methods for this purpose are radioligand binding assays and functional assays.[16][17]
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[16][17] These assays measure the ability of an unlabeled compound (NM-4-CPEA) to compete with a radiolabeled ligand for binding to the target receptor.
3.1.1. Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
3.1.2. Detailed Protocol: Competitive Radioligand Binding Assay
I. Materials:
-
Cell membranes expressing human SERT, DAT, or NET.
-
Radioligands: e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET.
-
NM-4-CPEA.
-
Assay buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
II. Procedure:
-
Prepare Reagents: Prepare serial dilutions of NM-4-CPEA. Dilute the cell membranes and radioligand in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of NM-4-CPEA. For determining non-specific binding, add a high concentration of a known inhibitor instead of NM-4-CPEA. For total binding, add buffer instead of NM-4-CPEA.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[18]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[18]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the NM-4-CPEA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of NM-4-CPEA that inhibits 50% of the specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays are functional assays that measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell.[19] These assays provide a measure of the functional potency of the compound at the transporter.
3.2.1. Experimental Workflow: Neurotransmitter Uptake Assay
Caption: Workflow for a neurotransmitter uptake inhibition assay.
3.2.2. Detailed Protocol: Neurotransmitter Uptake Inhibition Assay
I. Materials:
-
Cells stably expressing human SERT, DAT, or NET (e.g., HEK293 cells).[20][21]
-
Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.
-
NM-4-CPEA.
-
Uptake buffer.
-
Wash buffer.
-
Cell lysis buffer.
-
Scintillation cocktail.
-
96-well cell culture plates.
II. Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of NM-4-CPEA for a defined period.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined time at a specific temperature.
-
Terminate Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the NM-4-CPEA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Assay for TAAR1 Activity
TAAR1 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[7] Therefore, a cAMP assay can be used to measure the functional activity of NM-4-CPEA at this receptor.
3.3.1. Detailed Protocol: cAMP Assay
I. Materials:
-
Cells expressing human TAAR1.
-
NM-4-CPEA.
-
A known TAAR1 agonist (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA-based).
-
Cell culture medium.
-
96-well plates.
II. Procedure:
-
Cell Plating: Seed the TAAR1-expressing cells in a 96-well plate and culture overnight.
-
Compound Addition: Treat the cells with varying concentrations of NM-4-CPEA or the positive control.
-
Incubation: Incubate for a specified time to allow for receptor activation and cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the NM-4-CPEA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Predicted In Vitro Pharmacological Profile (Hypothetical Data)
The following table summarizes the expected outcomes from the in vitro assays based on the known pharmacology of similar compounds.
| Assay | Target | Parameter | Predicted Value (Hypothetical) |
| Radioligand Binding | SERT | Ki | 10 nM |
| DAT | Ki | 150 nM | |
| NET | Ki | 80 nM | |
| Neurotransmitter Uptake | SERT | IC50 | 25 nM |
| DAT | IC50 | 200 nM | |
| NET | IC50 | 120 nM | |
| Functional Assay | TAAR1 | EC50 | 50 nM |
Discussion and Future Directions
Based on its structural analogy to para-chloroamphetamine, N-Methyl-4-chlorophenethylamine is predicted to be a potent ligand for the serotonin transporter, with lower affinities for the dopamine and norepinephrine transporters.[1][2][8] It is also expected to be an agonist at the trace amine-associated receptor 1.[5][7] The in silico and in vitro methodologies outlined in this guide provide a robust framework for confirming these predictions and precisely characterizing the pharmacological profile of NM-4-CPEA.
The potential for serotonergic neurotoxicity, a known characteristic of para-chloroamphetamine, should be a primary concern in future investigations.[1][3] Further studies should include assessments of neurotransmitter release and long-term effects on neuronal viability. The combination of computational prediction and rigorous experimental validation is essential for a comprehensive understanding of the biological effects of novel psychoactive substances like NM-4-CPEA.
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